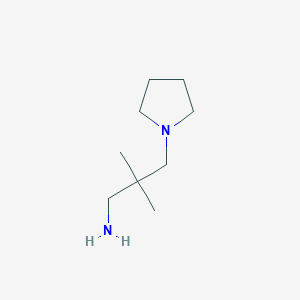

2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine

Description

The exact mass of the compound 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,7-10)8-11-5-3-4-6-11/h3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETCAGQZWBVYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285321 | |

| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681247-27-8 | |

| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681247-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel diamine, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a proposed synthetic route based on established chemical principles, including a detailed experimental protocol for the reductive amination of 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal. Furthermore, this guide details the expected analytical characterization of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), drawing upon data from analogous structures. Safety considerations and potential applications of this and similar diamine structures are also discussed.

Introduction

Diamines are a critical class of organic compounds that serve as essential building blocks in the synthesis of a wide array of materials and biologically active molecules, including polyamides, polyimides, and various pharmaceutical agents.[1] The unique structural motif of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, which incorporates a neopentyl backbone, a primary amine, and a pyrrolidine ring, suggests its potential utility as a scaffold in medicinal chemistry and as a monomer in polymer science. The gem-dimethyl group can impart steric hindrance and lipophilicity, while the two nitrogen atoms provide sites for further functionalization or interaction with biological targets. This guide presents a scientifically grounded approach to the synthesis and detailed characterization of this promising, yet not extensively documented, molecule.

Proposed Synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine

The most logical and efficient synthetic pathway to 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is via the reductive amination of its corresponding aldehyde precursor, 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal.[2][3] Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[3] This two-step, one-pot process involves the initial formation of an imine from the aldehyde and ammonia, followed by the in-situ reduction of the imine to the desired primary amine.

Caption: Proposed two-step, one-pot synthesis of the target diamine.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for reductive amination and may require optimization for this specific substrate.

Materials:

-

2,2-dimethyl-3-(pyrrolidin-1-yl)propanal

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal (1 equivalent) in anhydrous methanol.

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents) to the stirred solution. Allow the reaction to stir at room temperature for 2-4 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

Using Catalytic Hydrogenation: Alternatively, the methanolic solution of the imine can be transferred to a hydrogenation vessel containing a catalyst such as 10% Pd/C or Raney Nickel. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker at 50 psi) until the reaction is complete as indicated by hydrogen uptake or analytical monitoring.

-

-

Workup:

-

If using sodium borohydride, quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol with a small percentage of triethylamine to prevent streaking.

Characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be in the range of 200-220 °C at atmospheric pressure |

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data based on the structure of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine and data from analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) |

| ~2.5-2.8 (m, 4H, -N-CH₂ -CH₂- in pyrrolidine) | ~70-75 (-C H₂-N(pyrrolidine)) |

| ~2.4-2.6 (s, 2H, -C-CH₂ -N(pyrrolidine)) | ~50-55 (-N-C H₂- in pyrrolidine) |

| ~2.6-2.9 (s, 2H, -C-CH₂ -NH₂) | ~50-55 (-C H₂-NH₂) |

| ~1.6-1.8 (m, 4H, -CH₂-CH₂ -CH₂- in pyrrolidine) | ~35-40 (-C (CH₃)₂) |

| ~1.2-1.5 (br s, 2H, -NH₂ ) | ~25-30 (-C H₃) |

| ~0.9 (s, 6H, -C(CH₃ )₂) | ~20-25 (-CH₂-C H₂-CH₂- in pyrrolidine) |

3.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 (broad, two bands) | N-H stretch (primary amine) |

| 2950-2800 (strong) | C-H stretch (aliphatic) |

| 1590-1650 (medium) | N-H bend (scissoring) |

| 1100-1250 (medium) | C-N stretch |

3.2.3. Mass Spectrometry (MS)

| m/z | Assignment |

| 156 | [M]⁺ (Molecular ion) |

| 157 | [M+H]⁺ (in ESI-MS)[1] |

| 141 | [M - CH₃]⁺ |

| 126 | [M - CH₂NH₂]⁺ |

| 84 | [C₅H₁₀N]⁺ (pyrrolidinylmethyl fragment) |

| 70 | [C₄H₈N]⁺ (pyrrolidine fragment) |

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Amines can be corrosive and may cause skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Potential Applications

The structural features of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine suggest its potential as a valuable intermediate in several areas:

-

Pharmaceuticals: The diamine scaffold can be used in the synthesis of novel drug candidates. The pyrrolidine moiety is a common feature in many biologically active compounds.

-

Polymer Chemistry: As a diamine, it can be used as a monomer for the synthesis of polyamides and polyimides, potentially imparting unique properties due to the neopentyl group.

-

Ligand Synthesis: The two nitrogen atoms can act as coordination sites for metal ions, making it a candidate for the synthesis of novel ligands for catalysis or materials science.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. The proposed synthetic route via reductive amination is a robust and scalable method. The expected analytical data provides a benchmark for the successful synthesis and purification of the target compound. Further research into the applications of this novel diamine is warranted and encouraged.

References

- Sadeghinia, A., & Mighani, H. (2020). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies, 4(2), 115-122.

-

PubChem. (n.d.). 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel diamine, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document delves into the predicted structural and physicochemical parameters of this compound, including its acid dissociation constants (pKa), lipophilicity (logP), and aqueous solubility. Recognizing the current absence of empirical data in publicly available literature, this guide uniquely bridges this gap by employing established computational prediction methodologies. Furthermore, it lays out detailed, field-proven experimental protocols for the future empirical validation of these properties. A plausible synthetic route and subsequent purification and characterization strategies are also proposed, offering a holistic view for researchers initiating work with this molecule. This guide is structured to provide not just data, but a foundational understanding of the causality behind analytical choices, thereby empowering researchers to make informed decisions in their development programs.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant portion of failures attributable to suboptimal pharmacokinetic and pharmacodynamic profiles. The amine functional group is a ubiquitous feature in many pharmaceuticals, and its basicity, as quantified by the pKa, profoundly influences a molecule's behavior in the physiological environment. The lipophilicity, often expressed as the logarithm of the partition coefficient (logP), governs a drug's ability to traverse cellular membranes, while aqueous solubility is a critical determinant of its bioavailability. Therefore, the early and accurate characterization of these fundamental physicochemical properties is not merely a data-gathering exercise but a critical step in risk mitigation and the rational design of effective therapeutics.

This guide focuses on 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a diamine with structural features that suggest its potential as a scaffold in medicinal chemistry. The presence of both a primary and a tertiary amine introduces interesting possibilities for its ionization behavior and interaction with biological targets.

Molecular Identity and Predicted Physicochemical Properties

A summary of the key identifiers and computationally predicted physicochemical properties of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is presented below. It is imperative to note that these values are in silico predictions and await experimental verification.

| Property | Predicted Value | Computational Tool/Method |

| IUPAC Name | 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | --- |

| CAS Number | 681247-27-8 | --- |

| Molecular Formula | C₉H₂₀N₂ | --- |

| Molecular Weight | 156.27 g/mol | --- |

| pKa₁ (Primary Amine) | ~10.5 ± 0.5 | ACD/Percepta, ChemAxon[1][2][3][4] |

| pKa₂ (Tertiary Amine) | ~9.0 ± 0.5 | ACD/Percepta, ChemAxon[1][2][3][4][5] |

| logP | 1.0 - 1.5 | ALOGPS, ChemAxon[6][7][8][9][10] |

| Aqueous Solubility (logS) | -1.5 to -2.5 | ALOGPS, ChemAxon[6][7][8][9][10] |

| Boiling Point | 200-220 °C (at 760 mmHg) | Structure-Property Relationship Models |

| Melting Point | Not readily predictable for flexible amines | --- |

Methodologies for Physicochemical Characterization: A Dual Approach

A robust understanding of a compound's properties is best achieved through a synergistic combination of computational prediction and empirical determination.

Computational Prediction: The Rationale for Early-Stage Insights

In the initial phases of drug discovery, where the physical compound may be scarce or not yet synthesized, computational models provide invaluable foresight.

-

pKa Prediction: The pKa values of the two amine groups are critical for understanding the molecule's charge state at different physiological pHs. Computational tools like ACD/Percepta and ChemAxon's pKa predictor utilize large databases of experimentally determined pKa values to train their algorithms.[1][2][3][4][5] These programs analyze the input structure for ionizable centers and compare the surrounding electronic and steric environment to similar, well-characterized molecules in their database to predict the pKa. For 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, the primary amine is expected to have a higher pKa due to the electron-donating effect of the alkyl chain, while the tertiary amine's pKa will be influenced by the steric hindrance around the nitrogen and the electronic effects of the pyrrolidine ring.

-

logP and Solubility Prediction: The lipophilicity (logP) and aqueous solubility (logS) are key indicators of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ALOGPS and ChemAxon platforms employ atom-based and fragment-based methods to calculate these properties.[6][7][8][9][10] These algorithms deconstruct the molecule into atomic or fragmental contributions, each with a known contribution to lipophilicity and solubility, and then sum these contributions to estimate the overall property for the molecule.

Experimental Determination: The Gold Standard for Accuracy

While predictions are useful, they must be validated by empirical data. The following section outlines the standard experimental protocols for determining the key physicochemical properties of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine.

Caption: Proposed synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine via reductive amination.

Synthetic Procedure Outline:

-

Imine Formation: 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal [11]is reacted with an excess of ammonia in a suitable solvent (e.g., methanol) with a catalytic amount of a mild acid (e.g., acetic acid) to form the corresponding imine in situ.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then added to the reaction mixture to selectively reduce the imine to the desired primary amine. [12]3. Workup and Isolation: The reaction is quenched, and the product is isolated through standard extraction and solvent removal procedures.

Alternative Synthetic Route:

An alternative approach involves the reaction of a primary amine with 1,4-dihalobutane. [13][14]In this case, 2,2-dimethyl-1,3-propanediamine could be reacted with 1,4-dichlorobutane or 1,4-dibromobutane in the presence of a base to yield the target compound.

Purification Strategies

Given the likely liquid nature of the final product and potential for side products, fractional distillation under reduced pressure is the recommended method for purification. [15][16][17][18][19]The significant difference in boiling points between the starting materials, intermediates, and the final product should allow for effective separation.

Structural Characterization

The identity and purity of the synthesized 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine should be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. [20][21][22][23][24]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or derivatization followed by UV detection) can be used to assess the purity of the final product.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a molecule of interest for drug discovery and development. While awaiting empirical validation, the in silico data presented herein offers valuable initial insights into its likely behavior. The detailed experimental protocols provide a clear path forward for researchers to obtain the necessary empirical data to support their research and development activities. The proposed synthetic route and characterization methods further equip scientists with the foundational knowledge required to work with this promising compound. As with any new chemical entity, a rigorous and systematic approach to physicochemical characterization is the cornerstone of a successful drug development program.

References

-

[amine]([Link])

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. youtube.com [youtube.com]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. selectscience.net [selectscience.net]

- 6. vcclab.org [vcclab.org]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. chemaxon.com [chemaxon.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal | 296264-94-3 [sigmaaldrich.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]

- 16. US2889256A - Purification of hexamethylene diamine - Google Patents [patents.google.com]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. patents.justia.com [patents.justia.com]

- 19. publications.iupac.org [publications.iupac.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine: A Technical Guide

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a molecule featuring a sterically hindered neopentyl backbone coupled with both a primary and a tertiary amine, presents a unique structural motif. Understanding its three-dimensional structure and electronic properties is crucial for predicting its pharmacological activity, metabolic fate, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering researchers a foundational understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. While experimental data for this specific molecule is not publicly available, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive analysis.

The strategic inclusion of a neopentyl group often imparts metabolic stability by shielding adjacent functional groups from enzymatic degradation. The presence of both a primary amine, a common site for salt formation and hydrogen bonding, and a tertiary amine, which can influence solubility and receptor binding, makes this a molecule of significant interest. This guide will deconstruct the molecule's structure to predict its spectroscopic signatures, providing a virtual roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and spatial arrangement of the molecule.

Experimental Protocol: NMR Data Acquisition

A standard approach to acquiring NMR data for a novel compound like 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like those on the primary amine. CDCl₃ is a common starting point for many organic molecules.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

An internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, is used for chemical shift referencing.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships and confirm proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular framework.

-

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine would exhibit several distinct signals, each corresponding to a unique proton environment. The electron-withdrawing effect of the nitrogen atoms will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₂- | ~ 0.9 - 1.1 | Singlet (s) | 6H | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a sharp singlet. |

| -CH₂-N(pyrrolidine) | ~ 2.4 - 2.6 | Singlet (s) | 2H | Methylene protons adjacent to the tertiary nitrogen of the pyrrolidine ring. Deshielded by the nitrogen. |

| -CH₂-NH₂ | ~ 2.6 - 2.8 | Singlet (s) | 2H | Methylene protons adjacent to the primary amine. Deshielded by the nitrogen. |

| Pyrrolidine -CH₂- | ~ 2.5 - 2.7 | Triplet (t) or Multiplet (m) | 4H | Protons on the carbons adjacent to the nitrogen in the pyrrolidine ring. |

| Pyrrolidine -CH₂- | ~ 1.7 - 1.9 | Quintet (quint) or Multiplet (m) | 4H | Protons on the carbons beta to the nitrogen in the pyrrolidine ring. |

| -NH₂ | ~ 1.0 - 3.0 (variable) | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature. |

Predicted ¹³C NMR Spectrum

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will give rise to a single peak. Carbons bonded to nitrogen will be deshielded and appear at a higher chemical shift.[1][2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C(CH₃)₂- | ~ 25 - 30 | Shielded methyl carbons. |

| -C(CH₃)₂- | ~ 35 - 40 | Quaternary carbon of the neopentyl group. |

| -CH₂-N(pyrrolidine) | ~ 60 - 65 | Methylene carbon attached to the tertiary nitrogen. Deshielded. |

| -CH₂-NH₂ | ~ 45 - 50 | Methylene carbon attached to the primary amine. Deshielded. |

| Pyrrolidine -CH₂-N- | ~ 50 - 55 | Carbons in the pyrrolidine ring adjacent to the nitrogen. |

| Pyrrolidine -CH₂-CH₂- | ~ 20 - 25 | Carbons in the pyrrolidine ring beta to the nitrogen. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Caption: General workflow for FT-IR analysis.

Predicted IR Spectrum

The IR spectrum of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine will be characterized by absorptions corresponding to its primary and tertiary amine functionalities, as well as its alkane backbone.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (primary amine) | ~ 3300 - 3500 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[3][4] |

| C-H Stretch (alkane) | ~ 2850 - 2960 | Strong | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| N-H Bend (primary amine) | ~ 1580 - 1650 | Medium | Scissoring vibration of the -NH₂ group.[3] |

| C-N Stretch (aliphatic amine) | ~ 1020 - 1250 | Medium to Weak | Stretching vibrations of the C-N bonds of both the primary and tertiary amines.[3][5] |

| N-H Wag (primary amine) | ~ 665 - 910 | Broad, Strong | Out-of-plane bending of the N-H bonds.[3] |

The absence of a significant N-H stretching band around 3300-3500 cm⁻¹ would indicate the absence of the primary amine, while the presence of two distinct peaks in this region is a strong indicator of a primary amine.[1][3] The tertiary amine does not have any N-H bonds and therefore will not show a characteristic absorption in this region.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically yields a prominent molecular ion peak, which is useful for confirming the molecular weight.

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Caption: Simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The molecular formula of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is C₉H₂₀N₂. Its monoisotopic mass is approximately 156.16 g/mol .

-

Molecular Ion (M⁺): According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak is expected at an m/z of 156. In EI-MS, this peak may be weak due to the facile fragmentation of amines.[6] In ESI-MS, a prominent protonated molecule [M+H]⁺ would be expected at m/z 157.

-

Key Fragmentation Pathways: The fragmentation of amines is typically dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[7][8] This process leads to the formation of a stable, resonance-stabilized iminium ion.

-

α-Cleavage adjacent to the tertiary amine (pyrrolidine): Cleavage of the bond between the quaternary carbon and the methylene group attached to the pyrrolidine ring would result in a fragment containing the pyrrolidine ring.

-

α-Cleavage adjacent to the primary amine: Cleavage of the bond between the quaternary carbon and the methylene group of the primary amine is less likely due to the stability of the alternative fragments.

-

Loss of a methyl group: Loss of a methyl radical (•CH₃, mass 15) from the molecular ion to give a fragment at m/z 141 is a plausible pathway.

-

Formation of the pyrrolidinylmethyl cation: A prominent peak at m/z 84, corresponding to [C₅H₁₀N]⁺, is expected from the cleavage of the bond between the neopentyl group and the pyrrolidinylmethyl moiety.

-

Formation of the aminomethyl cation: A peak at m/z 30, corresponding to [CH₂NH₂]⁺, is a characteristic fragment for primary amines.[8]

-

| m/z | Predicted Fragment Ion | Formation Pathway |

| 156 | [C₉H₂₀N₂]⁺ | Molecular Ion (M⁺) |

| 141 | [C₈H₁₇N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 84 | [C₅H₁₀N]⁺ | α-Cleavage leading to the pyrrolidinylmethyl cation |

| 70 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from cleavage of the neopentyl group[9] |

| 30 | [CH₄N]⁺ | α-Cleavage leading to [CH₂NH₂]⁺ |

Conclusion: A Predictive Spectroscopic Toolkit

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. By applying fundamental principles of NMR, IR, and MS, we have constructed a detailed forecast of the key spectral features that researchers and drug development professionals can expect to observe. The unique combination of a primary amine, a tertiary amine, and a sterically hindered neopentyl group results in a distinct spectroscopic fingerprint. This predictive analysis serves as a valuable tool for the initial identification, purity assessment, and structural confirmation of this and structurally related molecules, thereby accelerating the early stages of drug discovery and development. The protocols and interpretive frameworks presented herein are designed to be broadly applicable, providing a self-validating system for the spectroscopic analysis of complex organic molecules.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. IR: amines. Retrieved from [Link]

-

Whitman College. GCMS Section 6.15. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Stewart, J. J. P. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 31(1), 1-5. Retrieved from [Link]

-

Goldberg, S. I., & Lam, F. L. (1966). Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. The Journal of Organic Chemistry, 31(7), 2336–2337. Retrieved from [Link]

-

Longevialle, P., & Bouchoux, G. (1983). Products of low potential energy in mass spectra as a consequence of ion–dipole attractions: some neopentyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 187-191. Retrieved from [Link]

-

ECHIMICA. (2020, December 20). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2 [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Pearson+. Suggest three ways that the following tertiary amine can fragment... | Study Prep. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. wikieducator.org [wikieducator.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Biological Screening of a 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine Library

Foreword: The Strategic Imperative for Novel Scaffold Exploration

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to accessing new biological space and developing therapeutics with unique mechanisms of action. The 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine core represents a compelling starting point for library synthesis. The pyrrolidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for creating three-dimensional diversity.[1][2] The gem-dimethyl group introduces conformational rigidity, which can be advantageous for specific receptor or enzyme binding. This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of a library derived from this core structure, designed to de-risk and accelerate the hit-to-lead journey.

I. Foundational Principles of the Screening Cascade

A successful screening campaign is not a monolithic endeavor but a tiered, iterative process designed to efficiently identify and validate promising compounds.[3] Our approach is rooted in a funnel-like logic, beginning with broad, high-throughput assays to cast a wide net for any biological activity. Hits from this primary screen are then subjected to a series of increasingly specific and complex secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and assess their drug-like properties. This strategic winnowing ensures that resources are focused on the most promising candidates.

Figure 1: A schematic representation of the tiered screening cascade, illustrating the progression from a large compound library to a small number of lead candidates.

II. Primary Screening: Unveiling Bioactivity

The initial goal is to efficiently screen the entire 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine library to identify compounds that exhibit any form of biological activity. A cell-based viability assay is an excellent starting point as it is target-agnostic and can detect compounds that affect cell proliferation, cytotoxicity, or other fundamental cellular processes.

A. Rationale for Assay Selection: The alamarBlue™ Assay

The alamarBlue™ (resazurin) assay is a robust, sensitive, and non-destructive method for assessing cell viability.[4] It relies on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[4] This conversion provides a quantitative measure of the number of viable cells. Key advantages of this assay include its high sensitivity, broad dynamic range, and compatibility with high-throughput screening (HTS) formats.[5] Furthermore, its non-lytic nature allows for the possibility of multiplexing with other assays on the same cell population.

B. Experimental Protocol: High-Throughput Cell Viability Screening

-

Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and PC-3 for prostate cancer) are seeded into 384-well microplates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: The 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine library compounds are added to the wells at a final concentration of 10 µM. Each plate also includes negative controls (vehicle-treated cells) and positive controls (cells treated with a known cytotoxic agent like doxorubicin).

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

alamarBlue™ Addition: alamarBlue™ reagent is added to each well, and the plates are incubated for a further 4-6 hours.

-

Data Acquisition: The fluorescence intensity in each well is measured using a plate reader with appropriate excitation and emission wavelengths (typically ~560 nm and ~590 nm, respectively).

-

Data Analysis: The raw fluorescence data is normalized to the controls on each plate. A "hit" is defined as a compound that causes a statistically significant decrease in cell viability (e.g., >50% inhibition) compared to the vehicle control.

C. Data Presentation: Primary Screening Hit Summary

| Compound ID | Structure | MCF-7 (% Inhibition) | A549 (% Inhibition) | PC-3 (% Inhibition) | Hit? |

| L-001 | [Structure] | 8.2 | 5.1 | 12.5 | No |

| L-002 | [Structure] | 65.7 | 48.9 | 55.1 | Yes |

| L-003 | [Structure] | 15.3 | 78.3 | 69.8 | Yes |

| ... | ... | ... | ... | ... | ... |

| L-XXX | [Structure] | 4.5 | 9.1 | 6.3 | No |

III. Secondary Screening: Hit Confirmation and Potency Determination

Compounds identified as hits in the primary screen must be rigorously validated to eliminate false positives and to quantify their potency. This stage involves re-testing the primary hits and generating dose-response curves.

A. Hit Confirmation

The first step is to re-test the active compounds from the primary screen in the same cell viability assay to confirm their activity. This is crucial to rule out experimental artifacts from the initial high-throughput screen.

B. Dose-Response Analysis

Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[6] This involves treating the cells with a range of concentrations of the hit compound, usually in a semi-logarithmic series.

C. Experimental Protocol: IC₅₀ Determination

-

Cell Seeding: Cells are seeded in 96-well plates as described for the primary screen.

-

Compound Dilution Series: A serial dilution of each confirmed hit compound is prepared, typically ranging from 100 µM down to 1 nM.

-

Treatment and Incubation: The cells are treated with the compound dilutions and incubated for 72 hours.

-

alamarBlue™ Assay: The alamarBlue™ assay is performed as previously described.

-

Data Analysis: The percentage of inhibition for each concentration is calculated relative to the vehicle control. The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[7]

D. Data Presentation: Dose-Response Data for Confirmed Hits

| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| L-002 | 12.5 | 25.1 | 18.9 |

| L-003 | >100 | 5.8 | 8.2 |

| ... | ... | ... | ... |

IV. Tertiary Screening: Elucidating the Mechanism of Action

With a set of confirmed hits and their potencies established, the focus shifts to understanding how these compounds exert their biological effects. The pyrrolidine scaffold is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[3][8] Therefore, a logical next step is to screen the validated hits against panels of these target classes.

Figure 2: Workflow for elucidating the mechanism of action of validated hits, involving screening against target classes to identify specific molecular targets and inform structure-activity relationships.

A. GPCR Binding Assays

Given that many pyrrolidine-containing compounds are known to target GPCRs, screening the hits against a panel of relevant receptors is a high-priority next step.[8][9][10] Radioligand binding assays are a gold-standard method for this purpose.[11]

-

Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.

-

Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of a specific radioligand (a molecule that binds to the receptor and is labeled with a radioisotope) and a range of concentrations of the test compound.

-

Incubation and Filtration: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The ability of the test compound to displace the radioligand is determined, and the inhibition constant (Ki), a measure of binding affinity, is calculated.

B. Enzyme Inhibition Assays

Pyrrolidine derivatives have also been identified as inhibitors of various enzymes.[12][13] Screening the hits against a panel of enzymes, such as kinases, proteases, or metabolic enzymes like α-amylase and α-glucosidase, can reveal their mechanism of action.[12]

-

Assay Setup: The kinase enzyme, its specific substrate, and ATP are combined in a buffer solution in a 384-well plate.

-

Compound Addition: The hit compounds are added at various concentrations.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

-

Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using a detection reagent that generates a luminescent or fluorescent signal.

-

Data Analysis: The IC₅₀ value for enzyme inhibition is calculated from the dose-response curve.

V. Early ADME/Tox Profiling: Assessing Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to identify potential liabilities that could lead to failure in later stages of drug development. A suite of in vitro assays can provide valuable insights into the drug-like potential of the validated hits.

A. Key In Vitro ADME/Tox Assays

-

Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring its rate of degradation.

-

Aqueous Solubility: Determines the solubility of the compound in a physiologically relevant buffer.

-

Cell Permeability: Often evaluated using the Caco-2 cell monolayer assay to predict intestinal absorption.

-

Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.

-

CYP450 Inhibition: Assesses the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.

-

hERG Inhibition: Evaluates the risk of cardiotoxicity by measuring the compound's effect on the hERG potassium channel.

-

Cytotoxicity in Non-Cancerous Cells: Assesses general toxicity by measuring the viability of a non-cancerous cell line (e.g., HEK293) upon treatment with the compound.

B. Data Presentation: Summary of In Vitro ADME/Tox Profile

| Compound ID | Metabolic Stability (t½, min) | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | CYP3A4 Inhibition (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) |

| L-003 | >60 | 150 | 15.2 | >50 | >30 |

| ... | ... | ... | ... | ... | ... |

VI. Conclusion: From Hits to Leads

The systematic screening cascade outlined in this guide provides a robust and efficient framework for the biological evaluation of a 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine library. By progressing from broad phenotypic screening to specific target-based assays and early ADME/Tox profiling, researchers can effectively identify and validate promising hit compounds. The data generated from this comprehensive evaluation will not only pinpoint lead candidates for further optimization but also provide crucial structure-activity relationship (SAR) insights to guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties. This strategic approach maximizes the potential for discovering novel therapeutics derived from this compelling chemical scaffold.

References

-

Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]

-

Di Pietro, O., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. Available at: [Link]

-

Trevino, M., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Symeres. (n.d.). In Vitro ADME-tox Services. Available at: [Link]

-

Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Available at: [Link]

-

Kokotou, M. G., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Available at: [Link]

-

Fang, H., et al. (2015). Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. PubMed. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]

-

Johansson, A. M., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. PubMed. Available at: [Link]

-

Balakumar, C., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. Available at: [Link]

-

Li, Y. H., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. Available at: [Link]

-

Jiang, W., et al. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. PubMed. Available at: [Link]

-

Li, Y. H., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. Available at: [Link]

-

Barbieri, A., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. PubMed. Available at: [Link]

-

GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Available at: [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

-

Wikipedia. (n.d.). Dose–response relationship. Available at: [Link]

-

Bio-Rad. (n.d.). What is alamarBlue?. Available at: [Link]

-

Frontiers. (2022). The alamar blue assay in the context of safety testing of nanomaterials. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal | C9H17NO | CID 3135969 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Modeling of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine Interactions: A Technical Guide for Target Identification and Mechanistic Elucidation

This in-depth technical guide provides a comprehensive framework for the in silico investigation of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a novel ligand with uncharacterized biological targets. For researchers, scientists, and drug development professionals, this document outlines a systematic and robust computational workflow to identify potential protein targets, characterize binding interactions, and predict the mechanistic basis of the ligand's potential pharmacological activity. By integrating established computational chemistry techniques with a logical, self-validating methodology, this guide serves as a practical roadmap from initial ligand structure to dynamic interaction analysis.

Part 1: Foundational Principles and Strategic Overview

The journey to understanding the biological role of a novel small molecule like 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine begins with a crucial first step: identifying its protein binding partners. Without this knowledge, elucidating its mechanism of action is a speculative endeavor. In silico modeling offers a powerful and resource-efficient avenue for generating high-quality, testable hypotheses about a ligand's targets and its mode of interaction.

This guide is structured to mirror the logical progression of a computational drug discovery campaign, moving from broad, exploratory screening to fine-grained, dynamic analysis. Our approach is underpinned by the principles of reverse pharmacology, where we use the ligand as a "bait" to "fish" for its most probable protein targets from a vast proteomic sea.

The Workflow: A Bird's-Eye View

Our computational pipeline is designed to be both comprehensive and modular, allowing for adaptation to specific research questions. The core workflow is as follows:

Figure 1: Overall workflow for in silico target identification and interaction modeling.

Part 2: Ligand Preparation - The Foundation of Accurate Modeling

The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. For our ligand of interest, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, this involves generating a chemically correct, low-energy 3D conformation.

Step-by-Step Protocol: Ligand Preparation

-

2D to 3D Conversion:

-

Begin with the 2D chemical structure of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC(C)(CN)CN1CCCC1.[1]

-

Utilize a molecular editing software, such as ChemDraw or the open-source tool MarvinSketch, to generate an initial 3D structure from the 2D representation.

-

-

Protonation State Determination:

-

The biological activity of a ligand is highly dependent on its protonation state at physiological pH (typically assumed to be 7.4).

-

The primary amine group in our ligand is expected to be protonated at this pH. Tools like Open Babel or academic web servers such as PlayMolecule's pKa predictor can be used to estimate the pKa values of the ionizable groups and determine the most likely protonation state.

-

-

Energy Minimization:

-

The initial 3D structure is likely not in a low-energy conformation. Energy minimization is performed to relieve steric clashes and find a more stable 3D geometry.

-

This can be accomplished using molecular mechanics force fields such as MMFF94 or UFF in software packages like Avogadro, PyMOL, or Schrödinger's Maestro. The goal is to obtain a conformation that represents a local minimum on the potential energy surface.

-

Part 3: Target Identification via Reverse Docking

With a prepared ligand, we can now search for potential protein targets. Reverse docking, also known as target fishing, is a computational technique where a small molecule is docked against a large library of protein structures to identify those with the highest binding affinity.

Conceptual Framework: Reverse Docking

Figure 2: Conceptual diagram of the reverse docking process.

Step-by-Step Protocol: Reverse Docking

-

Selection of a Target Library:

-

The choice of the protein target library is critical. A common choice is the entire Protein Data Bank (PDB), filtered for high-quality, druggable binding sites.

-

Several web servers provide pre-compiled libraries and reverse docking services, such as PharmMapper, idTarget, and SuperPred.

-

-

Execution of Reverse Docking:

-

Submit the prepared 3D structure of the ligand to the chosen reverse docking server.

-

The server will systematically dock the ligand into the binding sites of all proteins in its library and calculate a binding score for each complex.

-

-

Analysis and Prioritization of Results:

-

The output will be a ranked list of potential protein targets, typically ordered by their docking scores.

-

It is crucial to not solely rely on the docking score. Prioritize targets that are biologically plausible. Consider factors such as:

-

Enrichment of protein families: Are the top hits clustered within a particular protein family (e.g., kinases, GPCRs)?

-

Relevance to disease pathways: Are the identified targets implicated in any known disease pathways?

-

Druggability: Does the predicted binding site have characteristics that make it amenable to small molecule binding?

-

-

Part 4: Molecular Docking - A Deeper Dive into Binding Interactions

Once a high-priority potential target has been identified from the reverse docking screen, the next step is to perform a more detailed and careful molecular docking study. This will provide a plausible binding pose and a more accurate estimate of the binding affinity.

Step-by-Step Protocol: Molecular Docking

-

Protein Preparation:

-

Download the 3D structure of the chosen protein target from the Protein Data Bank (PDB).

-

Prepare the protein by:

-

Removing water molecules and other non-essential ligands.

-

Adding hydrogen atoms.

-

Assigning protonation states to the amino acid residues, particularly histidine.

-

Repairing any missing side chains or loops.

-

-

Software such as AutoDockTools, UCSF Chimera, or the Protein Preparation Wizard in Schrödinger's Maestro are essential for this step.

-

-

Binding Site Definition:

-

Define the grid box for the docking simulation. This is a three-dimensional cube that encompasses the predicted binding site on the protein.

-

If the protein structure was solved with a co-crystallized ligand, the binding site can be defined based on the location of that ligand. Otherwise, binding site prediction tools like SiteMap or DoGSiteScorer can be used.

-

-

Docking Simulation:

-

Use a validated docking program such as AutoDock Vina, Glide, or GOLD.

-

These programs will explore a vast conformational space of the ligand within the defined binding site and use a scoring function to estimate the binding affinity for each pose.

-

-

Analysis of Docking Poses:

-

The primary output is a set of predicted binding poses and their corresponding docking scores (e.g., in kcal/mol).

-

The pose with the best score is often considered the most likely, but it is good practice to visually inspect the top-ranked poses.

-

Analyze the non-covalent interactions between the ligand and the protein, such as:

-

Hydrogen bonds

-

Hydrophobic interactions

-

Salt bridges

-

Pi-stacking interactions

-

-

Visualization software like PyMOL or UCSF Chimera is indispensable for this analysis.

-

| Interaction Type | Description | Typical Distance (Å) |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 2.7 - 3.3 |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | 3.5 - 4.0 |

| Salt Bridge | A combination of a hydrogen bond and an electrostatic interaction between two oppositely charged residues. | < 4.0 |

Table 1: Common non-covalent interactions in protein-ligand binding.

Part 5: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding

Molecular docking provides a static snapshot of the protein-ligand interaction. However, biological systems are dynamic. Molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing a more realistic and nuanced understanding of the binding event.

Conceptual Framework: Molecular Dynamics Simulation

Figure 3: Workflow for molecular dynamics simulation and analysis.

Step-by-Step Protocol: Molecular Dynamics Simulation

-

System Setup:

-

The best-ranked docked complex is used as the starting point.

-

The complex is placed in a periodic box of water molecules to simulate the aqueous cellular environment.

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

This setup is typically performed using software packages like GROMACS, AMBER, or NAMD.

-

-

Simulation Protocol:

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

Production Run: Once the system is equilibrated, the production MD simulation is run for a significant period of time (typically tens to hundreds of nanoseconds) to generate a trajectory of the system's atomic motions.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone to assess the overall stability of the protein during the simulation. A stable RMSD indicates that the protein has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): This is calculated for each residue to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein over the course of the simulation is a strong indicator of a stable interaction.

-

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.

-

Part 6: Concluding Remarks and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. By following this structured approach, researchers can move from a compound of unknown function to a set of testable hypotheses regarding its biological targets and mechanism of action. The true power of this computational methodology lies in its ability to guide and prioritize experimental work, ultimately accelerating the drug discovery process. The insights gained from these simulations can inform the design of wet lab experiments, such as binding assays and functional studies, to validate the computationally-derived hypotheses.

References

-

Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. [Link]

-

2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. PubChem. [Link]

-

In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. [Link]

-

Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

In silico models for genotoxicity and drug regulation. PubMed. [Link]

Sources

An In-depth Technical Guide to 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine as a Research Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a unique bifunctional molecule with significant potential as a research chemical intermediate. While specific literature on this compound is emerging, this document, grounded in established principles of organic chemistry and medicinal chemistry, explores its physicochemical properties, proposes a logical synthetic pathway, and elucidates its potential applications in drug discovery and development. The guide is intended to serve as a foundational resource for researchers seeking to leverage this promising scaffold in the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Pyrrolidine Motif in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its prevalence stems from a combination of desirable properties it imparts to a molecule. The saturated, non-planar structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[4][5] Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, and when unsubstituted, as a hydrogen bond donor, facilitating crucial interactions with enzymes and receptors.[2] The incorporation of a pyrrolidine moiety can also improve a compound's physicochemical properties, such as aqueous solubility.[2]

2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine combines this valuable pyrrolidine core with a sterically hindered 1,3-diamine backbone. This unique arrangement of functional groups suggests its utility as a versatile building block for creating diverse and complex molecular architectures with potential biological activity.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 681247-27-8 | [6] |

| Molecular Formula | C₉H₂₀N₂ | [7] |

| Molecular Weight | 156.27 g/mol | [7] |

| Predicted XlogP | 1.0 | [7] |

| Predicted Hydrogen Bond Donor Count | 1 | [8] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [8] |

| Predicted Rotatable Bond Count | 3 | [8] |

The structure features a neopentyl core, which introduces steric bulk and can influence the conformational preferences of the molecule and its derivatives. The primary amine and the tertiary amine of the pyrrolidine ring offer two distinct points for chemical modification.

Proposed Synthetic Route: A Logic-Driven Approach

A likely starting material is 3-hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde).[9][10] This commercially available aldehyde can be reacted with pyrrolidine to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the corresponding amino alcohol, 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol .[11] The final step would involve the conversion of the primary alcohol to a primary amine.

Caption: Proposed synthetic pathway for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine.

Experimental Protocol: A Generalized Procedure for Reductive Amination

The following is a generalized, self-validating protocol for the reductive amination step, which should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of 3-hydroxy-2,2-dimethylpropanal (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) at room temperature, add pyrrolidine (1.1 eq).

-

Formation of Intermediate: Stir the mixture for 1-2 hours to allow for the formation of the enamine or iminium ion intermediate. The progress of this step can be monitored by TLC or GC-MS.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture. If using catalytic hydrogenation, the reaction mixture would be subjected to a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon (Pd/C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol.

The subsequent conversion of the alcohol to the amine can be achieved through various established methods, providing flexibility in the synthetic strategy.

Potential Applications in Drug Discovery and Development

The unique structural features of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine make it a compelling intermediate for the synthesis of novel compounds with potential therapeutic applications. The presence of two distinct amine functionalities allows for selective derivatization, leading to a wide range of molecular architectures.

Scaffold for Novel Diamine-Based Therapeutics

1,3-Diamine motifs are found in a variety of biologically active compounds and are considered important building blocks in medicinal chemistry.[12][13][14][15] This intermediate can serve as a scaffold to synthesize libraries of compounds for screening against various biological targets. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the tertiary pyrrolidine nitrogen offers a point for quaternization or can influence the overall basicity and pharmacokinetic properties of the final molecule.

Caption: Workflow for the utilization of the intermediate in drug discovery.

Building Block for Constrained Peptidomimetics

The diamine structure can be incorporated into peptide sequences to create constrained peptidomimetics. The gem-dimethyl group can act as a conformational lock, restricting the flexibility of the backbone and potentially leading to increased potency and metabolic stability.

Ligands for Metal Complexes

The bidentate nature of this diamine makes it a potential ligand for the synthesis of novel metal complexes. These complexes could be explored for applications in catalysis or as therapeutic agents.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons, the methylene groups of the propanamine and pyrrolidine rings, and the amine protons.[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the N-H and C-N bonds.

-

Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be employed to determine the purity of the synthesized compound.

Safety and Handling

As with any research chemical, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive review of the Safety Data Sheet (SDS) from the supplier is mandatory before handling this compound.

Conclusion